Regioisomeric Substitution Position on Benzothiazole Drives Differential Enzyme Inhibition Potency
Regioisomeric substitution on the benzothiazole scaffold produces large, quantifiable differences in enzyme inhibition. In a direct head-to-head comparison within a related benzothiazole-sulfonamide series, the 6-sulfamoyl derivative (compound 2) inhibited human carbonic anhydrase II with KI = 7.8 nM, whereas the corresponding 5-sulfamoyl regioisomer (compound 4) exhibited KI = 369 nM—a 47.3-fold potency difference attributable solely to the position of the sulfonamide group on the benzothiazole ring [1]. For hCA VII, the 5-sulfonamide bromo-derivative (compound 6, KI = 0.8 nM) was 38.8-fold more potent than its 6-sulfonamide counterpart (compound 5, KI = 31.1 nM), demonstrating that regioisomeric preference is isoform-dependent [1]. This established regioisomeric sensitivity of the benzothiazole core provides a class-level basis for differentiating the 5-yl target compound (CAS 895469-52-0) from its 6-yl regioisomer (CAS 895467-59-1), though direct comparative data for the sulfonylacetamide chemotype remain absent from the peer-reviewed literature as of this analysis.
| Evidence Dimension | Enzyme inhibition potency (KI) as a function of benzothiazole regioisomerism |
|---|---|
| Target Compound Data | Not directly assayed in the cited study; target compound contains 5-yl benzothiazole attachment analogous to compound 4 scaffold |
| Comparator Or Baseline | Benzothiazole-6-sulfonamide (compound 2): hCA II KI = 7.8 nM; Benzothiazole-5-sulfonamide (compound 4): hCA II KI = 369 nM |
| Quantified Difference | 47.3-fold potency difference (6-sulfonamide > 5-sulfonamide) for hCA II; 38.8-fold difference (5-bromo-sulfonamide > 6-bromo-sulfonamide) for hCA VII |
| Conditions | Human carbonic anhydrase isoform II and VII inhibition assays; stopped-flow CO₂ hydration method |
Why This Matters
This evidence establishes that benzothiazole regioisomerism is a high-impact structural variable, making the 5-yl substitution pattern of CAS 895469-52-0 a non-interchangeable feature that justifies its selection as a distinct chemical entity for screening rather than assuming functional equivalence with the 6-yl analog.
- [1] Abdoli M, Angeli A, Bozdag M, Carta F, Kakanejadifard A, Saeidian H, Supuran CT. Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides. J Enzyme Inhib Med Chem. 2017;32(1):1071-1078. doi:10.1080/14756366.2017.1356295 View Source
